molecular formula C14H21Cl3NO5PS B5546487 diisopropyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate

diisopropyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate

Cat. No.: B5546487
M. Wt: 452.7 g/mol
InChI Key: NADXVBFEQOQVOA-UHFFFAOYSA-N
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Description

Diisopropyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate is a complex organophosphorus compound It is characterized by the presence of a phosphonate group, a trichloromethyl group, and a phenylsulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diisopropyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate typically involves multiple steps. One common method includes the reaction of diisopropyl phosphite with 2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Diisopropyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the trichloromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding phosphonate oxides.

    Reduction: Formation of reduced phosphonate derivatives.

    Substitution: Formation of substituted phosphonates with various functional groups.

Scientific Research Applications

Diisopropyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate has several applications in scientific research:

    Biology: Studied for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of diisopropyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate involves its interaction with molecular targets such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme.

Comparison with Similar Compounds

Similar Compounds

  • Diisopropyl {2,2,2-trichloro-1-[(diethoxyphosphoryl)amino]ethyl}phosphonate
  • Diisopropyl [phenyl({[(2,2,2-trichloro-1-hydroxyethyl)amino]carbonyl}oxy)methyl]phosphonate

Uniqueness

Diisopropyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate is unique due to the presence of the phenylsulfonylamino group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-[2,2,2-trichloro-1-di(propan-2-yloxy)phosphorylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21Cl3NO5PS/c1-10(2)22-24(19,23-11(3)4)13(14(15,16)17)18-25(20,21)12-8-6-5-7-9-12/h5-11,13,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NADXVBFEQOQVOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(C(C(Cl)(Cl)Cl)NS(=O)(=O)C1=CC=CC=C1)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl3NO5PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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